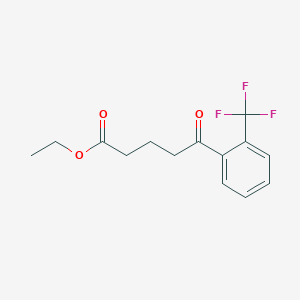

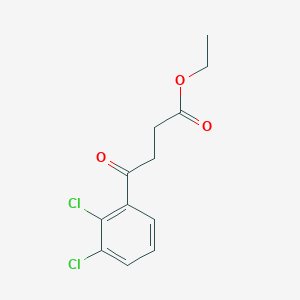

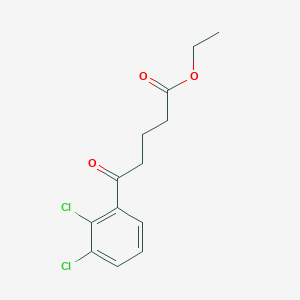

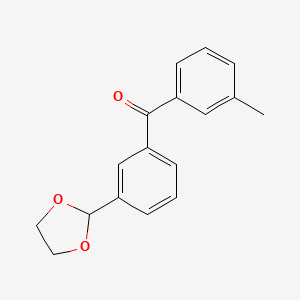

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

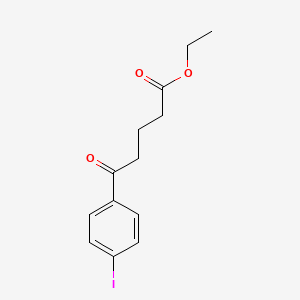

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone, also known as 3-Methylbenzophenone-2-dioxolane, is an organic compound commonly used in scientific research. It is a crystalline solid with a melting point of 80 °C and a boiling point of 217 °C. It is a colorless, odorless, and non-toxic compound. This compound has a variety of applications in scientific research, including as a catalyst, a reagent, and a chromatographic stationary phase.

Aplicaciones Científicas De Investigación

X-ray Diffraction and Quantum-Chemical Study

A study conducted by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. This research demonstrated that the reactivity of the nitro groups was not linked to the electronic structure of the molecule but rather to the properties of the corresponding ipso-σ complexes. This insight is significant for understanding the molecular dynamics and reactivity of related compounds (Korlyukov et al., 2003).

Synthesis of Dihydrobenzo and Dioxolane Derivatives

Gabriele et al. (2006) explored the synthesis of 2,3-dihydrobenzo and 3,4-dihydro-2H-benzo dioxolane derivatives through a tandem oxidative aminocarbonylation-cyclization process. The research demonstrated significant stereoselectivity, with X-ray diffraction used to establish the configuration of major stereoisomers. This synthesis route provides a novel approach to create compounds with potential applications in medicinal chemistry and materials science (Gabriele et al., 2006).

Reaction with Hydroxylamine

Paradkar et al. (1993) conducted a study on the reaction of β-keto ethyleneacetals, including compounds similar to 3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone, with hydroxylamine. This study contradicted previous reports by demonstrating that β-keto ethyleneacetals produce a mixture of isoxazoles, providing insights into their potential use in synthetic organic chemistry (Paradkar et al., 1993).

Polymerization and Material Properties

Okamoto et al. (2007) investigated the polymerization mechanism and properties of perfluoro-2-methylene-1,3-dioxolane. Their research revealed that the polymer obtained was a vinyl addition product with notable thermal stability and resistance to strong acids and bases. This study contributes to the development of new materials with unique properties for industrial applications (Okamoto et al., 2007).

Biotransformation in Resin Synthesis

Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida to prepare intermediates for the synthesis of specialty chemicals like 3-hydroxyphenylacetylene. This innovative method highlights the potential of biotransformation in the synthesis of complex organic compounds, which can be applied in various fields including pharmaceuticals and materials science (Williams et al., 1990).

Propiedades

IUPAC Name |

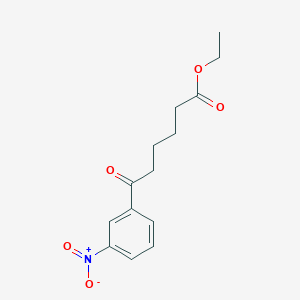

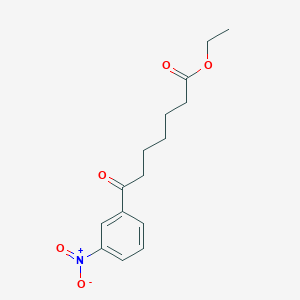

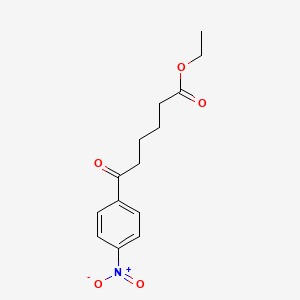

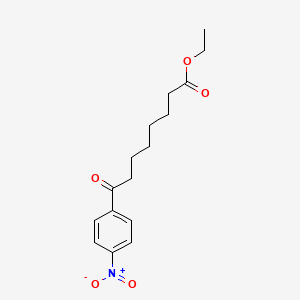

[3-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-4-2-5-13(10-12)16(18)14-6-3-7-15(11-14)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNBSWDDNLMRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645044 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898778-83-1 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.